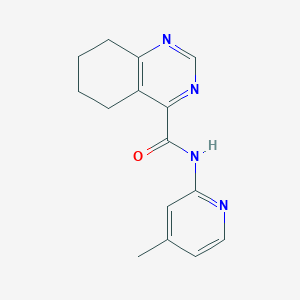
N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Material: 5,6,7,8-tetrahydroquinazoline
Reagents: 4-Methyl-2-bromopyridine, potassium carbonate
Conditions: Heating in dimethylformamide (DMF)
Reaction: Nucleophilic substitution to attach the pyridine ring
Formation of the Carboxamide Group:
Starting Material: N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline
Reagents: Acyl chloride (e.g., acetyl chloride)
Conditions: Room temperature, presence of a base (e.g., triethylamine)
Reaction: Formation of the carboxamide group
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions
-
Formation of the Quinazoline Core:
Starting Material: 2-Aminobenzamide
Reagents: Formaldehyde, formic acid
Conditions: Reflux in methanol
Reaction: Cyclization to form 5,6,7,8-tetrahydroquinazoline
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents, controlled temperature
Products: Oxidized derivatives, such as quinazoline N-oxides
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperature
Products: Reduced forms, such as dihydroquinazoline derivatives
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Organic solvents, room temperature
Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, dimethylformamide, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products:
Oxidized Derivatives: Quinazoline N-oxides
Reduced Derivatives: Dihydroquinazoline compounds
Substituted Derivatives: Halogenated quinazolines
Applications De Recherche Scientifique
N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
- Evaluated for its pharmacokinetic properties and bioavailability.
-
Industry:
- Used in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with receptors to modulate signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases
Receptors: G-protein coupled receptors, ion channels
Pathways: Apoptosis, cell proliferation, inflammation
Comparaison Avec Des Composés Similaires
N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other quinazoline derivatives:
-
N-(4-Methylpyridin-2-yl)acetamide:
- Similar structure but lacks the tetrahydroquinazoline core.
- Different biological activity and reactivity.
-
2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide:
- Contains a benzamide group instead of a carboxamide.
- Different pharmacological properties.
-
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide:
- Contains a thiophene ring instead of a quinazoline core.
- Different applications in medicinal chemistry.
Uniqueness: this compound is unique due to its specific combination of a quinazoline core with a pyridine moiety and a carboxamide group, which imparts distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-7-16-13(8-10)19-15(20)14-11-4-2-3-5-12(11)17-9-18-14/h6-9H,2-5H2,1H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTAQDLSMIODHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














